Rapamycin-d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C51H79NO13 |

|---|---|

Peso molecular |

917.2 g/mol |

Nombre IUPAC |

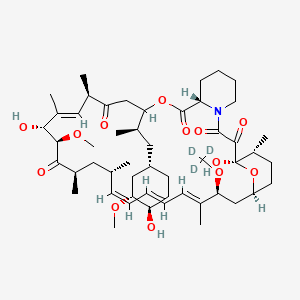

(1R,9S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone |

InChI |

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43?,44-,46-,47+,51-/m1/s1/i8D3 |

Clave InChI |

QFJCIRLUMZQUOT-AMKVGRFDSA-N |

SMILES isomérico |

[2H]C([2H])([2H])O[C@H]\1C[C@@H]2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC(CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)O)C |

SMILES canónico |

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC |

Origen del producto |

United States |

Foundational & Exploratory

What is Rapamycin-d3 and its primary use in research?

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Rapamycin-d3, its core properties, and its principal application in bioanalytical research. This document details the essential role of this compound as an internal standard in the accurate quantification of Rapamycin, supported by experimental protocols and a summary of key quantitative data.

Core Concepts: Understanding this compound

This compound is the deuterated form of Rapamycin, a macrolide compound that is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR).[1][2][3][4][5] Deuterium is a stable, non-radioactive heavy isotope of hydrogen. In this compound, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[4] This isotopic labeling subtly increases the molecular weight of the compound without significantly altering its chemical properties or biological activity.[6]

The primary and most critical use of this compound in a research setting is as an internal standard for the quantification of Rapamycin in biological samples using mass spectrometry-based techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] Its structural and chemical similarity to Rapamycin ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation. However, its distinct mass allows it to be differentiated from the non-deuterated Rapamycin by the mass spectrometer, which is the cornerstone of its utility as an internal standard.

The Significance of Deuteration

The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect, can slow the rate of metabolic reactions that involve the cleavage of this bond.[10] While this "deuterium switch" can be exploited to create drugs with more favorable pharmacokinetic profiles, the primary purpose of the deuterium atoms in this compound for research applications is to provide a mass shift for use as an internal standard.[7][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for Rapamycin and this compound, crucial for their use in analytical methodologies.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Rapamycin | C₅₁H₇₉NO₁₃ | 914.17 | 53123-88-9 |

| This compound | C₅₁H₇₆D₃NO₁₃ | 917.19 | 392711-19-2 |

| Mass Spectrometry Parameters for Quantification | |

| Analyte | Rapamycin |

| Internal Standard | This compound |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) for Rapamycin | 936.6 ([M+Na]⁺) |

| Product Ion (m/z) for Rapamycin | 409.3 |

| Precursor Ion (m/z) for this compound | 939.6 ([M+Na]⁺) |

| Product Ion (m/z) for this compound | 409.3 |

Note: The specific precursor and product ions may vary slightly depending on the instrument and analytical method. The sodium adduct ([M+Na]⁺) is commonly used for Rapamycin quantification.[12]

Experimental Protocol: Quantification of Rapamycin using LC-MS/MS

This section outlines a typical experimental protocol for the quantification of Rapamycin in a biological matrix (e.g., whole blood or tissue homogenate) using this compound as an internal standard.

Materials and Reagents

-

Rapamycin analytical standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Biological matrix (e.g., porcine whole blood)

-

Protein precipitation agent (e.g., zinc sulfate solution)

Workflow Diagram

Caption: Experimental workflow for Rapamycin quantification.

Detailed Methodology

-

Preparation of Standards and Quality Controls:

-

Prepare stock solutions of Rapamycin and this compound in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by spiking known concentrations of Rapamycin into the biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

-

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (unknown, standard, or QC), add a precise volume of the this compound internal standard solution.

-

Vortex the sample to ensure thorough mixing.

-

Add a protein precipitation agent (e.g., 200 µL of zinc sulfate in methanol) to the sample.[13]

-

Vortex vigorously to precipitate proteins.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a small volume (e.g., 5-10 µL) of the supernatant onto a C18 reverse-phase analytical column.

-

Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

The gradient program is optimized to achieve good separation of Rapamycin and this compound from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

The eluent from the LC column is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.

-

The mass spectrometer is set to perform Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of Rapamycin and this compound (as listed in the table above).

-

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both Rapamycin and this compound.

-

Calculate the ratio of the peak area of Rapamycin to the peak area of this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of Rapamycin in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

-

The mTOR Signaling Pathway: The Target of Rapamycin

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3][4][10]

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Rapamycin first binds to the intracellular receptor FKBP12.[2] The resulting Rapamycin-FKBP12 complex then binds to and allosterically inhibits mTOR Complex 1 (mTORC1), but not mTOR Complex 2 (mTORC2).[2][4] Inhibition of mTORC1 leads to the downstream effects of decreased protein synthesis and increased autophagy, which are responsible for its immunosuppressive and anti-proliferative properties.

Conclusion

This compound is an indispensable tool for researchers engaged in the study of Rapamycin. Its primary and critical function as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of Rapamycin in complex biological matrices. A thorough understanding of its properties, coupled with robust and validated experimental protocols, is essential for generating high-quality data in pharmacokinetic, drug metabolism, and other preclinical and clinical research settings. The continued use of this compound will be vital for advancing our understanding of Rapamycin's therapeutic potential and mechanisms of action.

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. assaygenie.com [assaygenie.com]

- 4. mTOR - Wikipedia [en.wikipedia.org]

- 5. This compound | TargetMol [targetmol.com]

- 6. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 7. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and Validation of an LC–MS/MS Method for AC1LPSZG and Pharmacokinetics Application in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 10. news-medical.net [news-medical.net]

- 11. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin-d3: A Technical Guide for Researchers

This guide provides an in-depth overview of the chemical structure, properties, and common applications of Rapamycin-d3, a deuterated analog of the potent mTOR inhibitor, Rapamycin. It is intended for researchers, scientists, and drug development professionals working in areas such as signal transduction, cancer biology, immunology, and bioanalytical chemistry.

Chemical Structure and Properties

This compound, also known as Sirolimus-d3, is a macrocyclic lactone that is structurally identical to Rapamycin, with the exception of three deuterium atoms replacing three hydrogen atoms on the methoxy group at position 7.[1] This isotopic labeling makes it an ideal internal standard for the quantification of Rapamycin in biological matrices using mass spectrometry-based methods.

Chemical Structure:

(A 2D chemical structure image of this compound would be placed here in a final document)

Physicochemical and General Properties:

The following tables summarize the key chemical and physical properties of this compound.

| Identifier | Value |

| IUPAC Name | (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][2][3]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone-d3 |

| Synonyms | Sirolimus-d3, AY-22989-d3[4] |

| CAS Number | 392711-19-2[1] |

| Molecular Formula | C51H76D3NO13[1] |

| Molecular Weight | 917.2 g/mol [1][5] |

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 183-185 °C (for unlabeled Rapamycin)[3][6] |

| pKa | 10.40 ± 0.70 (Predicted for unlabeled Rapamycin)[3] |

| Purity | ≥98%[7][8][9] |

| Isotopic Enrichment | ≥98% deuterated forms (d1-d3)[1] |

| Storage and Stability | Store at -20°C, protected from light. Stable for at least one year.[7][8] |

Solubility:

| Solvent | Solubility |

| Chloroform | ~5 mg/mL[1] |

| DMSO | ~25 mg/mL[1] |

| Ethanol | ~50 mg/mL[1] |

| Methanol | ~25 mg/mL[1] |

| Water | Very slightly soluble[3] |

Biological Activity and Mechanism of Action

This compound exhibits the same biological activity as its non-deuterated counterpart. It is a potent and specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism.

The mechanism of action involves the formation of a complex with the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1). Inhibition of mTORC1 disrupts the phosphorylation of its downstream effectors, including p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately resulting in the suppression of protein synthesis and cell cycle arrest.

mTOR Signaling Pathway:

Caption: A simplified diagram of the mTOR signaling pathway illustrating the inhibitory action of the this compound-FKBP12 complex on mTORC1.

Experimental Protocols

Quantification of Rapamycin in Biological Samples using LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Rapamycin in various biological matrices, such as whole blood, plasma, and tissue homogenates.

Experimental Workflow:

Caption: A typical experimental workflow for the quantification of Rapamycin in biological samples using this compound as an internal standard.

Detailed Methodology:

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

-

Sample Preparation:

-

Thaw frozen biological samples (e.g., whole blood) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

To a 100 µL aliquot of the sample, add a known concentration of this compound solution (internal standard).

-

Add a protein precipitation agent (e.g., 200 µL of methanol containing zinc sulfate).

-

Vortex vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).

-

Mobile Phase B: Acetonitrile or methanol with the same modifier.

-

Gradient: A gradient elution is typically employed to separate Rapamycin from matrix components.

-

Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Rapamycin: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 931.6 → 864.5 for the ammonium adduct).

-

This compound: Monitor the corresponding transition for the deuterated internal standard (e.g., m/z 934.6 → 867.5).

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum signal intensity.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of calibration standards with known concentrations of Rapamycin and a fixed concentration of this compound.

-

Plot the peak area ratio of Rapamycin to this compound against the concentration of Rapamycin.

-

Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Western Blot Analysis of mTOR Pathway Inhibition

This protocol describes the use of Western blotting to assess the effect of Rapamycin (or this compound) on the phosphorylation status of key mTORC1 downstream targets.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture cells of interest (e.g., cancer cell lines) in appropriate growth medium.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of Rapamycin (or this compound) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-S6K, total S6K, phospho-4E-BP1, total 4E-BP1, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST to remove unbound primary antibodies.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the levels of phosphorylated proteins to the total protein levels and the loading control to determine the effect of Rapamycin treatment.

-

Conclusion

This compound is an essential tool for researchers studying the mTOR signaling pathway and for those in the field of drug metabolism and pharmacokinetics. Its well-defined chemical properties and biological activity, coupled with its primary application as a stable isotope-labeled internal standard, make it indispensable for accurate and precise quantification of Rapamycin. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound in both bioanalytical and cell biology research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Rapamycin | 53123-88-9 [chemicalbook.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. This compound (Sirolimus-d3) | C51H79NO13 | CID 131668484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Rapamycin [drugfuture.com]

- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 8. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. RAPAMYCIN | Eurisotop [eurisotop.com]

Synthesis and Isotopic Purity of Rapamycin-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of Rapamycin-d3, a deuterated analog of the potent immunosuppressant and mTOR inhibitor, rapamycin. This document details the synthetic methodologies, analytical protocols for determining isotopic enrichment, and relevant biological pathways.

Introduction

Rapamycin, a macrocyclic lactone produced by the bacterium Streptomyces hygroscopicus, is a cornerstone of immunosuppressive therapy and a critical tool in cell biology research.[1] Its primary mechanism of action involves the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] Deuterated analogs of pharmaceuticals, such as this compound, are of significant interest in drug development. The substitution of hydrogen with deuterium can alter the pharmacokinetic profile of a drug by slowing its metabolism, potentially leading to improved therapeutic efficacy and reduced dosing frequency.[2] this compound is commonly used as an internal standard in quantitative mass spectrometry-based assays for the parent drug.

This guide outlines a synthetic route to this compound and provides detailed protocols for assessing its isotopic purity using high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of this compound

The synthesis of this compound typically involves the selective methylation of a rapamycin precursor using a deuterated methylating agent. The following protocol is based on methodologies described in the patent literature for the preparation of deuterated rapamycin analogs.[2]

Experimental Protocol: Synthesis of O-methyl-d3-Rapamycin

Materials:

-

Rapamycin

-

Deuterated methanol (CD3OD)

-

Nafion® catalyst beads

-

Dichloromethane (anhydrous)

-

Benzene (anhydrous)

-

Nitrogen gas

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 5 mg of rapamycin in 2.5 mL of anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reagents: To the rapamycin solution, add 40 mg of deuterated methanol (CD3OD). Subsequently, add 10 beads of Nafion® catalyst to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 14 hours.

-

Monitoring: The progress of the reaction can be monitored by mass spectrometry to observe the incorporation of the deuterated methyl group.

-

Workup: Upon completion, filter the solution to remove the Nafion® catalyst beads. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a minimal amount of dry benzene and freeze-dry to obtain the crude this compound. Further purification can be achieved using flash chromatography.[3]

-

Characterization: The final product should be characterized by LC/MS and NMR to confirm its identity and determine its chemical and isotopic purity.[2]

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the quality and reliability of this compound, especially when used as an internal standard. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-MS)

HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound. By analyzing the relative intensities of the mass peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, etc.) species, the isotopic enrichment can be accurately calculated.

3.1.1. Experimental Protocol: Isotopic Purity by LC-HRMS

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the elution and separation of rapamycin from any impurities.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Range: m/z 900-950.

-

Resolution: Set to a high resolution (e.g., >60,000) to resolve the isotopic peaks.

-

Data Acquisition: Acquire data in full scan mode.

-

-

Data Analysis:

-

Extract the ion chromatograms for the expected m/z values of the d0, d1, d2, and d3 species of rapamycin.

-

Integrate the peak areas for each isotopic species.

-

Calculate the percentage of each deuterated form relative to the total area of all isotopic peaks.

-

The isotopic purity is typically reported as the percentage of the desired deuterated species (d3) and the overall isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the location and extent of deuteration. 1H NMR can be used to observe the disappearance of signals at the sites of deuteration, while 2H NMR directly detects the deuterium nuclei.

3.2.1. Experimental Protocol: Isotopic Purity by 1H and 2H NMR

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

1H NMR Analysis:

-

Acquire a quantitative 1H NMR spectrum.

-

Identify the proton signal corresponding to the methoxy group in unlabeled rapamycin.

-

Integrate this signal and compare its intensity to a non-deuterated, stable reference signal within the rapamycin molecule. The reduction in the integral of the methoxy signal corresponds to the degree of deuteration at that position.

-

-

2H NMR Analysis:

-

Acquire a 2H NMR spectrum.

-

A signal corresponding to the chemical shift of the deuterated methoxy group should be observed.

-

The presence and integration of this signal confirm the incorporation of deuterium at the desired position.

-

-

Data Analysis:

-

From the 1H NMR, calculate the percentage of deuteration by comparing the integral of the target methoxy group protons to an internal standard or a non-deuterated proton signal in the molecule.

-

The 2H NMR confirms the presence of deuterium at the expected position.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for commercially available this compound.

| Parameter | Value | Reference |

| Chemical Formula | C51H76D3NO13 | [4][5][6] |

| Molecular Weight | 917.19 g/mol | [4][5][6] |

| CAS Number | 392711-19-2 | [4][5][6] |

| Appearance | White to off-white solid | [4] |

| Purity Measurement | Specification | Reference |

| Chemical Purity (by HPLC) | ≥ 98% | [5][6] |

| Isotopic Enrichment (d-forms) | ≥ 98% (d1-d3) | |

| Atom % Deuterium | ≥ 99.5% | [4] |

Visualizations

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation.[2] Rapamycin, in complex with FKBP12, inhibits mTOR Complex 1 (mTORC1), thereby affecting downstream signaling.

Caption: Simplified mTOR signaling pathway showing the inhibitory action of Rapamycin.

Experimental Workflow: Synthesis and Analysis of this compound

The following diagram illustrates the general workflow for the synthesis and quality control of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

- 1. Synthesis and biological evaluation of rapamycin-derived, next generation small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US6342507B1 - Deuterated rapamycin compounds, method and uses thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rapamycin (Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.01 [isotope.com]

- 6. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

Rapamycin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the mechanism of action of Rapamycin-d3 as an internal standard in quantitative analysis, particularly within the field of liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principles and methodologies discussed herein are fundamental for achieving accurate, precise, and robust quantification of Rapamycin (also known as Sirolimus) in complex biological matrices, a critical aspect of pharmacokinetic studies and therapeutic drug monitoring.

The Core Principle: Mitigating Analytical Variability

Quantitative analysis using LC-MS/MS is susceptible to variability at multiple stages, including sample preparation, chromatographic separation, and ionization in the mass spectrometer's source.[1] Factors such as sample loss during extraction, injection volume inconsistencies, and matrix effects (ion suppression or enhancement) can significantly compromise the accuracy and reproducibility of results.[1][2]

An internal standard (IS) is a compound added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical workflow.[1] The ideal IS behaves identically to the analyte of interest (in this case, Rapamycin) throughout the entire process. By measuring the ratio of the analyte's response to the IS's response, variations introduced during the analytical procedure can be effectively normalized, leading to significantly improved data quality.[2]

This compound: The Gold Standard Stable Isotope-Labeled Internal Standard

The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte.[3] this compound is the deuterated form of Rapamycin, where three hydrogen atoms have been replaced by their stable, heavier isotope, deuterium.[4] This subtle change in mass is the key to its function, making it distinguishable from the native Rapamycin by the mass spectrometer, while its physicochemical properties remain nearly identical.[1][5]

The mechanism of action of this compound as an internal standard is predicated on the following principles:

-

Near-Identical Physicochemical Behavior : Due to their structural similarity, this compound and Rapamycin exhibit almost identical extraction recovery, chromatographic retention time (co-elution), and ionization efficiency in the mass spectrometer source.[3]

-

Correction for Matrix Effects : Because the analyte and the SIL-IS co-elute from the liquid chromatography column, they enter the mass spectrometer's ion source at the same time.[2] Therefore, they are subjected to the same degree of ion suppression or enhancement caused by co-eluting matrix components. This ensures that the ratio of their signals remains constant even if the absolute signal intensity fluctuates.[6]

-

Compensation for Procedural Losses : By introducing this compound at the very first step of sample preparation (e.g., before protein precipitation), it experiences the same potential losses as the native Rapamycin throughout the extraction and handling process.[2] This normalization corrects for procedural inconsistencies and improves method robustness.[2]

In essence, while the absolute signal of Rapamycin may vary from injection to injection, the ratio of the Rapamycin signal to the this compound signal remains directly proportional to the concentration of Rapamycin in the original sample.

Quantitative Data for Analysis

Accurate quantification via LC-MS/MS relies on the specific detection of the analyte and its internal standard. This is typically achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Rapamycin (Sirolimus) | C₅₁H₇₉NO₁₃ | 914.17 | 931.7 | 864.6 |

| This compound (Sirolimus-d3) | C₅₁H₇₆D₃NO₁₃ | 917.19[7] | 934.7 | 864.6 |

Data sourced from a study on sirolimus determination in children with vascular anomalies.[8]

Experimental Protocol: Quantification of Rapamycin in Whole Blood

This section outlines a typical LC-MS/MS method for the quantification of Rapamycin in whole blood, a common matrix for pharmacokinetic studies.[9][10]

4.1. Materials and Reagents

-

Analyte: Rapamycin

-

Internal Standard: this compound

-

Biological Matrix: Human or animal whole blood collected in EDTA tubes

-

Precipitation Reagent: Methanol or a mixture of zinc sulfate in methanol/water[1]

-

Reconstitution Solution: Acetonitrile/water with formic acid[11]

-

LC-MS/MS System: A system equipped with a C18 reversed-phase column and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][11]

4.2. Sample Preparation

-

Aliquoting : Aliquot 50-100 µL of whole blood sample, calibrator, or quality control sample into a microcentrifuge tube.[1][12]

-

Internal Standard Spiking : Add a small, precise volume of this compound working solution (at a known concentration) to each tube.

-

Protein Precipitation : Add a volume of ice-cold precipitation reagent (e.g., 250 µL of zinc sulfate solution).[1] Vortex vigorously for 1-2 minutes to ensure complete protein precipitation and lysis of red blood cells.[6]

-

Centrifugation : Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.[12]

-

Evaporation & Reconstitution (Optional but recommended for increased sensitivity) : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a smaller volume (e.g., 200 µL) of the reconstitution solution.[11]

4.3. LC-MS/MS Analysis

-

Chromatographic Separation :

-

Mass Spectrometry Detection :

4.4. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of Rapamycin to the peak area of this compound against the known concentrations of the calibrators.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of Rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Caption: This diagram illustrates how this compound corrects for variability during sample analysis.

Caption: A typical experimental workflow for quantifying Rapamycin using this compound as an IS.

Caption: Rapamycin's biological mechanism of action involves the inhibition of the mTORC1 complex.[13]

Conclusion

Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry, providing the foundation for robust and reliable analysis.[2][5] this compound exemplifies the "gold standard" approach by closely mimicking the behavior of the target analyte, Rapamycin.[1] This allows it to effectively compensate for a wide range of analytical variabilities, from physical losses during sample preparation to fluctuations in instrument response. By understanding and properly implementing the principles outlined in this guide, researchers, scientists, and drug development professionals can significantly enhance the quality, accuracy, and integrity of their quantitative data in pharmacokinetic and therapeutic drug monitoring studies.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 8. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]

- 9. Rapamycin: distribution, pharmacokinetics, and therapeutic range investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 13. caymanchem.com [caymanchem.com]

A Technical Guide to Commercially Available Rapamycin-d3 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available Rapamycin-d3, its application as an internal standard in quantitative analysis, and its role in studying the mTOR signaling pathway. This document includes a summary of commercial suppliers, a detailed experimental protocol for its use in LC-MS/MS applications, and a visualization of the relevant biological pathway.

Introduction to this compound

Rapamycin (also known as Sirolimus) is a macrolide compound with potent immunosuppressive and anti-proliferative properties. It functions as a specific inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, and metabolism.[1] this compound is a deuterated analog of rapamycin, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of rapamycin in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and improving the accuracy and precision of analytical methods.[3]

Commercially Available this compound Suppliers

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes key information for some of these suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Cayman Chemical | This compound, Sirolimus-d3 | 392711-19-2 | ≥98% deuterated forms (d1-d3) | 500 µg, 1 mg |

| Cambridge Isotope Laboratories, Inc. | Rapamycin (D₃, 98%) | 392711-19-2 | 98% | 1 mg, 5 mg, 10 mg |

| MedChemExpress | This compound, Sirolimus-d3 | 392711-19-2 | Not specified | In-stock |

| TargetMol | This compound | 392711-19-2 | Not specified | In-stock |

| Expert Synthesis Solutions | This compound, Sirolimus-D3 | 392711-19-2 | 97.0% by HPLC | 5 mg, 10 mg, 25 mg |

| IsoSciences | Rapamycin-[d3] | 392711-19-2 | ≥98% isotope incorporation | 1 mg, 5 mg, 10 mg |

| MySkinRecipes | This compound | 392711-19-2 | ≥95% | Not specified |

| AbMole BioScience | This compound | 392711-19-2 | Not specified | In-stock |

| Ace Therapeutics | Rapamycin-13C,d3 | Not specified | Not specified | In-stock |

The mTOR Signaling Pathway and Rapamycin's Mechanism of Action

Rapamycin exerts its biological effects by inhibiting mTOR, specifically the mTORC1 complex. The mechanism involves the formation of a complex between rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to an allosteric inhibition of mTORC1 kinase activity. This inhibition disrupts the phosphorylation of downstream effectors of mTORC1, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

The following diagram illustrates the core components of the mTOR signaling pathway and the inhibitory action of Rapamycin.

Caption: The mTOR signaling pathway and the inhibitory mechanism of Rapamycin.

Experimental Protocol: Quantification of Rapamycin in Whole Blood using LC-MS/MS with this compound Internal Standard

This protocol provides a detailed methodology for the quantitative analysis of rapamycin in whole blood samples. It is a composite protocol based on common practices found in the cited literature.[2][4][5][6]

Materials and Reagents

-

Rapamycin certified reference material

-

This compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Zinc sulfate

-

Deionized water (18.2 MΩ·cm)

-

Whole blood (EDTA-anticoagulated)

Preparation of Stock and Working Solutions

-

Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Rapamycin Working Solutions: Serially dilute the rapamycin stock solution with methanol to prepare a series of working solutions for calibration standards and quality controls (QCs).

-

This compound Internal Standard (IS) Working Solution: Dilute the this compound stock solution with methanol to a suitable concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample (calibrator, QC, or unknown).

-

Add a specified volume of the this compound IS working solution.

-

Add a protein precipitating agent. A common choice is methanol containing zinc sulfate. For example, add 300 µL of a methanol/zinc sulfate solution.[6]

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 or C8 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 50°C.

-

Gradient Elution:

-

0-0.5 min: 50% B

-

0.5-2.0 min: Ramp to 95% B

-

2.0-3.0 min: Hold at 95% B

-

3.0-3.1 min: Return to 50% B

-

3.1-4.0 min: Equilibrate at 50% B

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Source Temperature: 350°C[4]

-

Ionspray Voltage: 5500 V[4]

Data Analysis

-

Integrate the peak areas for both rapamycin and this compound for each sample.

-

Calculate the peak area ratio (Rapamycin peak area / this compound peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of rapamycin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the experimental workflow for the quantification of rapamycin using this compound as an internal standard.

Caption: Experimental workflow for rapamycin quantification.

Conclusion

This compound is an essential tool for researchers in drug development and clinical monitoring, enabling accurate and precise quantification of rapamycin in biological samples. Its commercial availability from multiple suppliers facilitates its adoption in analytical laboratories. A thorough understanding of the mTOR signaling pathway, coupled with a robust and validated LC-MS/MS method using a deuterated internal standard, is paramount for obtaining high-quality data in preclinical and clinical research. The protocol and information provided in this guide serve as a comprehensive resource for professionals working with rapamycin and its deuterated analog.

References

- 1. LC-MS/MS method for sirolimus in human whole blood validation. [wisdomlib.org]

- 2. Frontiers | Comparison of LC-MS/MS and EMIT methods for the precise determination of blood sirolimus in children with vascular anomalies [frontiersin.org]

- 3. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Rapamycin-d3: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Rapamycin-d3, a deuterated isotopologue of Rapamycin (also known as Sirolimus). It is intended for researchers, scientists, and drug development professionals, offering key data, experimental methodologies, and a detailed exploration of its primary signaling pathway.

Core Compound Data

This compound is a critical tool in pharmacokinetic and pharmacodynamic studies, primarily utilized as an internal standard for the accurate quantification of Rapamycin in various biological matrices by mass spectrometry.[1] Its physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 392711-19-2 | [1][2][3][4][5] |

| Molecular Formula | C₅₁H₇₆D₃NO₁₃ | [1][3][5] |

| Molecular Weight | 917.2 g/mol | [1][6] |

| Synonyms | Sirolimus-d3 | [1][2][3] |

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its biological effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Rapamycin, and by extension this compound, acts as an allosteric inhibitor of mTOR Complex 1 (mTORC1).[1]

The mechanism involves the formation of a complex between Rapamycin and the intracellular receptor FK506-binding protein 12 (FKBP12). This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1] This inhibition disrupts downstream signaling cascades that are crucial for protein synthesis and other anabolic processes.

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Experimental Protocols: Quantification of Rapamycin using this compound

This compound is the internal standard of choice for the quantification of Rapamycin in biological samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, which is crucial for therapeutic drug monitoring and research applications.

General Workflow

The quantification of Rapamycin using a deuterated internal standard typically follows these steps:

Caption: A generalized workflow for the quantification of Rapamycin.

Detailed Sample Preparation Protocol (Whole Blood)

This protocol is a composite of commonly employed methods for the extraction of Rapamycin from whole blood for LC-MS/MS analysis.

-

Reagent Preparation :

-

Precipitation Solution : Prepare a solution of methanol and 0.1 M zinc sulfate, often in a 4:1 or similar ratio (v/v).

-

Internal Standard (IS) Working Solution : Prepare a working solution of this compound in the precipitation solution at a known concentration (e.g., 15 µg/L).

-

-

Sample Preparation :

-

Aliquot 100-150 µL of calibrators, quality controls, or patient whole blood samples into microcentrifuge tubes.

-

Add a larger volume (e.g., 150-500 µL) of the IS working solution to each tube.

-

Vortex mix vigorously for at least 10 seconds to ensure cell lysis and protein precipitation.

-

Incubate at room temperature for approximately 10 minutes.

-

Centrifuge the samples at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to HPLC vials for analysis.

-

LC-MS/MS Parameters

The following are representative parameters for the chromatographic separation and mass spectrometric detection of Rapamycin and this compound. Optimization will be required for specific instrumentation.

| Parameter | Typical Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Rapamycin) | m/z 931.7 → 864.6 (Ammonium Adduct) |

| MRM Transition (this compound) | m/z 934.7 → 864.6 (Ammonium Adduct) |

Note on MRM Transitions : The precursor ion for both Rapamycin and this compound is the ammonium adduct [M+NH4]+. The product ion results from a characteristic fragmentation. The 3 Dalton mass difference in the precursor ion for this compound allows for its specific detection alongside the unlabeled drug.

Data Analysis and Quantification

The concentration of Rapamycin in the unknown samples is determined by calculating the peak area ratio of the analyte (Rapamycin) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of Rapamycin in the patient samples is then interpolated from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Rapamycin in clinical and research settings. Its use as an internal standard in LC-MS/MS methodologies accounts for variability in sample preparation and instrument response, ensuring reliable data. A thorough understanding of the mTOR signaling pathway, the mechanism of action of Rapamycin, is fundamental for the interpretation of these quantitative results in the context of drug efficacy and toxicity studies.

References

Solubility of Rapamycin-d3 in methanol, DMSO, and ethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of Rapamycin-d3 in three common laboratory solvents: methanol, dimethyl sulfoxide (DMSO), and ethanol. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide includes quantitative solubility data, detailed experimental protocols for solvent exchange, and a visualization of the relevant biological pathway.

Quantitative Solubility Data

The solubility of this compound can vary slightly between different suppliers and batches. The following table summarizes the available quantitative data for the solubility of this compound in methanol, DMSO, and ethanol.

| Solvent | Solubility (mg/mL) | Source(s) |

| Methanol | ~25 | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | ~25 - 125 | [1][2][3][4][5] |

| Ethanol | ~50 | [2][4][5] |

Note: Some sources indicate that achieving higher concentrations in DMSO and ethanol may require ultrasonication[5].

Experimental Protocols

Standard Method for Preparing Stock Solutions

This compound is often supplied as a solution in ethanol[1][2][4]. To prepare a stock solution in a different solvent of choice, a solvent exchange procedure is necessary.

Materials:

-

This compound in ethanol solution

-

Solvent of choice (e.g., methanol, DMSO)

-

Gentle stream of inert gas (e.g., nitrogen or argon)

-

Appropriate laboratory glassware (e.g., vial, round-bottom flask)

Procedure:

-

Under a gentle stream of nitrogen gas, carefully evaporate the ethanol from the this compound solution. This should be done in a well-ventilated area, preferably within a fume hood.

-

Continue the evaporation until the solvent is completely removed and a film or solid of this compound remains.

-

Immediately add the desired volume of the new solvent (e.g., methanol, DMSO) to the vial containing the dried this compound.

-

To ensure complete dissolution, vortex the solution. If necessary, sonication can be used to aid in the solubilization process, particularly for higher concentrations in DMSO and ethanol.

-

Store the resulting solution at the recommended temperature, typically -20°C, to maintain stability[1].

Considerations for Handling and Storage

-

Stability: this compound solutions are generally stable for at least one year when stored at -20°C[1].

-

Inert Atmosphere: It is recommended to purge solvents with an inert gas before use to minimize oxidation of this compound[1].

-

Safety: Always handle this compound in accordance with the safety data sheet (SDS) provided by the supplier. This includes using appropriate personal protective equipment (PPE) and working in a well-ventilated area.

Biological Context: The mTOR Signaling Pathway

Rapamycin is a well-characterized inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. This compound, as a deuterated internal standard, is crucial for the accurate quantification of rapamycin in biological samples.

Rapamycin exerts its inhibitory effect by first forming a complex with the immunophilin FK506-binding protein 12 (FKBP12)[1][2][4]. This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), leading to the allosteric inhibition of its kinase activity[1][2][4][5]. This inhibition disrupts downstream signaling pathways that are critical for cellular function.

Below is a diagram illustrating the mechanism of action of Rapamycin.

Caption: Mechanism of Rapamycin-mediated mTORC1 inhibition.

The following diagram illustrates a general experimental workflow for preparing a this compound stock solution for use in an assay.

Caption: Workflow for this compound stock solution preparation.

References

The Isotopic Distinction: A Technical Guide to Rapamycin and Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core differences between Rapamycin and its deuterated analog, Rapamycin-d3. Primarily utilized as an internal standard in analytical chemistry, the introduction of deuterium atoms into the rapamycin structure imparts a subtle yet critical alteration that distinguishes it for precise quantification without fundamentally altering its chemical behavior in biological systems. This document provides a comprehensive overview of their chemical properties, biological context, and the experimental methodologies employed in their study.

Core Differences: A Physicochemical Comparison

Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus and is a potent inhibitor of the mammalian target of rapamycin (mTOR). This compound is a synthetically modified version of rapamycin where three hydrogen atoms on the methoxy group at position 7 have been replaced with deuterium atoms. This isotopic substitution is the fundamental difference between the two molecules.

| Property | Rapamycin | This compound |

| Synonyms | Sirolimus | Sirolimus-d3 |

| Molecular Formula | C₅₁H₇₉NO₁₃ | C₅₁H₇₆D₃NO₁₃ |

| Molecular Weight | ~914.2 g/mol | ~917.2 g/mol |

| Primary Application | Immunosuppressant, mTOR inhibitor | Internal standard for Rapamycin quantification |

The Role of Deuteration: Impact on Pharmacokinetics and Biological Activity

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope of hydrogen, is a common strategy in drug development and analytical chemistry. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can lead to several advantages for deuterated compounds, including increased metabolic stability and a longer in-vivo half-life, which can result in improved bioavailability and safety profiles[1][2].

The following table summarizes the known pharmacokinetic parameters of Rapamycin. It is presumed that this compound would exhibit similar, if not slightly enhanced, metabolic stability.

| Pharmacokinetic Parameter | Value (for Rapamycin) |

| Bioavailability | Variable, approximately 14%[5] |

| Half-life | Approximately 62 hours in healthy volunteers[5] |

| Metabolism | Primarily by CYP3A4 in the liver and intestine[6] |

The mTOR Signaling Pathway and Experimental Analysis

Rapamycin exerts its biological effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism. Rapamycin, in complex with the intracellular protein FKBP12, allosterically inhibits mTOR Complex 1 (mTORC1)[7].

Visualization of the mTOR Signaling Pathway

The following diagram illustrates a simplified overview of the mTOR signaling pathway, highlighting the point of inhibition by the Rapamycin-FKBP12 complex.

References

- 1. benchchem.com [benchchem.com]

- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 3. texilajournal.com [texilajournal.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

LC-MS/MS Method for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3 as an Internal Standard

Application Note and Protocol

Introduction

Rapamycin, also known as Sirolimus, is a potent immunosuppressant drug crucial in preventing organ transplant rejection and treating certain cancers.[1][2] Its therapeutic efficacy is confined to a narrow therapeutic window, necessitating precise monitoring of its concentration in whole blood to ensure optimal dosing and minimize toxicity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical method for therapeutic drug monitoring of rapamycin due to its high sensitivity, specificity, and accuracy.[2][4][5]

This application note details a robust and reliable LC-MS/MS method for the quantitative analysis of rapamycin in whole blood samples. The method employs a simple protein precipitation extraction procedure and utilizes Rapamycin-d3, a stable isotope-labeled analog, as the internal standard (IS) to ensure accurate quantification.[6] this compound is an ideal internal standard as it co-elutes with rapamycin and compensates for variations in sample preparation and instrument response.

Signaling Pathway of Rapamycin

Rapamycin functions by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine protein kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8][9] Rapamycin first binds to the intracellular receptor FKBP12.[7][10] The resulting FKBP12-rapamycin complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the mTOR Complex 1 (mTORC1).[7] This inhibition disrupts downstream signaling pathways, leading to the suppression of protein synthesis and cell cycle progression.

References

- 1. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 2. chromatographytoday.com [chromatographytoday.com]

- 3. iatdmct2024.org [iatdmct2024.org]

- 4. Establishment of LC-MS/MS Methodology for the Determination of Rapamycin Concentration in Rat Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and Validation of a Bioanalytical LC-MS/MS Method for Simultaneous Determination of Sirolimus in Porcine Whole Blood and Lung Tissue and Pharmacokinetic Application with Coronary Stents [mdpi.com]

- 6. veeprho.com [veeprho.com]

- 7. mTOR - Wikipedia [en.wikipedia.org]

- 8. cusabio.com [cusabio.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Application Note: Quantification of Rapamycin in Plasma Using Rapamycin-d3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of rapamycin (also known as sirolimus) in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Rapamycin-d3, a stable isotope-labeled form of the analyte, as an internal standard to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1] The protocol includes procedures for sample preparation via protein precipitation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow for rapamycin quantification.

Introduction

Rapamycin is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers.[2][3] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring of rapamycin is crucial.[4] LC-MS/MS has become the preferred method for rapamycin quantification due to its high sensitivity and specificity.[5][6] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects, thus providing reliable correction for experimental variations.[1]

Experimental

Materials and Reagents

-

Rapamycin (Sirolimus) reference standard

-

This compound (Internal Standard, IS)[7]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Zinc sulfate (optional, for protein precipitation)[8][9][10]

-

Ultrapure water

-

Drug-free human plasma

Stock and Working Solutions

-

Rapamycin Stock Solution (1 mg/mL): Accurately weigh and dissolve rapamycin in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[7]

-

Rapamycin Working Solutions: Prepare serial dilutions of the rapamycin stock solution with methanol/water (1:1, v/v) to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with methanol. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting rapamycin from plasma samples.[2][8][11]

-

Label microcentrifuge tubes for each standard, QC, and unknown sample.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in methanol) to each tube. The precipitating solution may also contain zinc sulfate to enhance protein removal.[4][8][10]

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for individual instruments.

Liquid Chromatography (LC) Parameters

| Parameter | Recommended Setting |

| Column | C18 or C8 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[11] |

| Mobile Phase A | 0.1% Formic acid and 2 mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol or Acetonitrile[5] |

| Gradient | Isocratic or gradient elution (e.g., 80-95% B over 3-5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 50-60 °C |

| Injection Volume | 10 µL |

Mass Spectrometry (MS) Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[11] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Rapamycin: 931.6 (Ammonium adduct [M+NH4]+)[9][12] |

| This compound: 934.6 (Ammonium adduct [M+NH4]+) | |

| Product Ion (m/z) | Rapamycin: 864.5[8][9][12] |

| This compound: 864.5 or other suitable transition | |

| Collision Energy | Optimize for specific instrument |

| Dwell Time | 100-200 ms |

Data Analysis and Quantification

The concentration of rapamycin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of rapamycin in the unknown samples is then interpolated from this calibration curve.

Method Validation Parameters

A summary of typical method validation parameters is provided below. The exact values may vary depending on the specific laboratory and instrumentation.

| Parameter | Typical Acceptance Criteria | Example Performance |

| Linearity (r²) | > 0.99 | 0.997 - 0.999[5][11] |

| Calibration Range | Dependent on application | 0.5 - 100 ng/mL[2] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10, Precision < 20%, Accuracy 80-120% | 0.1 - 2.5 ng/mL[2][8][10] |

| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[11] | < 10.4%[10] |

| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[11] | < 9.6%[10] |

| Accuracy (%RE) | ± 15% (± 20% at LLOQ)[11] | -12.1% to 7.3%[10] |

| Recovery | Consistent and reproducible | ~80%[9] |

| Matrix Effect | Monitored and compensated by IS | No significant effect observed[10] |

Workflow Diagram

Caption: Experimental workflow for rapamycin quantification in plasma.

Signaling Pathway Diagram

While this protocol does not directly investigate signaling pathways, rapamycin is a well-known inhibitor of the mTOR (mammalian target of rapamycin) pathway. The diagram below illustrates the central role of mTOR in cellular processes.

Caption: Simplified mTOR signaling pathway showing the inhibitory action of rapamycin.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantification of rapamycin in plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis. This protocol can be adapted and validated for various research and preclinical applications requiring accurate measurement of rapamycin concentrations.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. BASi® | Development And Validation Of An Lc-ms/ms Method For The Quantification Of Rapamycin In Porcine Whole Blood And Tissues [basinc.com]

- 3. Determination of rapamycin in whole blood by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. msacl.org [msacl.org]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Rapamycin (Dâ, 98%)- Cambridge Isotope Laboratories, DLM-9220-0.001 [isotope.com]

- 8. Quantitation of Sirolimus Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantitative analysis of sirolimus (Rapamycin) in blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bioanalytical method validation of rapamycin in ocular matrix by QTRAP LC–MS/MS: Application to rabbit anterior tissue distribution by topical administration of rapamycin nanomicellar formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

Application Notes and Protocols for the Quantification of Rapamycin in Whole Blood Using Rapamycin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin, also known as Sirolimus, is a potent immunosuppressant widely used to prevent organ transplant rejection and in the treatment of certain cancers. Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, therapeutic drug monitoring (TDM) of rapamycin in whole blood is crucial for optimizing dosage and minimizing toxicity. This document provides a detailed application note and protocol for the sensitive and specific quantification of rapamycin in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Rapamycin-d3 as an internal standard.

Principle

This method utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation of rapamycin and its deuterated internal standard, this compound, on a reversed-phase C18 column. Detection and quantification are achieved using a tandem mass spectrometer operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The use of a stable isotope-labeled internal standard, this compound, compensates for potential matrix effects and variations in extraction efficiency and instrument response, ensuring high accuracy and precision.

Data Presentation

The following table summarizes the quantitative performance data from various validated LC-MS/MS methods for the quantification of rapamycin in whole blood.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range (ng/mL) | 0.5 - 100 | 1 - 50 | 0.2 - 100 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.2 |

| Intra-day Precision (% CV) | < 10% | < 15% | < 8% |

| Inter-day Precision (% CV) | < 12% | < 15% | < 10% |

| Accuracy (% Recovery) | 90 - 110% | 85 - 115% | 92 - 108% |

| Extraction Recovery | > 85% | Not Reported | > 80% |

Experimental Protocols

Materials and Reagents

-

Rapamycin certified reference standard

-

This compound internal standard (IS)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Zinc sulfate (optional, for protein precipitation)

-

Whole blood (human, drug-free for calibration standards and quality controls)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Equipment

-

Liquid chromatograph (HPLC or UPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

-

Vortex mixer

-

Microcentrifuge

-

Analytical balance

-

Pipettes

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of rapamycin and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the rapamycin stock solution in methanol to create working standards for calibration curve points.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol.

-

Protein Precipitation Solution: Methanol containing the internal standard (this compound) at a concentration of 100 ng/mL. Alternatively, a solution of 0.1 M zinc sulfate in methanol/water can be used.

Sample Preparation

-

Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of whole blood sample, calibrator, or quality control.

-

Addition of Internal Standard and Protein Precipitation: Add 200 µL of the protein precipitation solution (methanol containing 100 ng/mL this compound) to each tube.

-

Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.

-

Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Parameters

Liquid Chromatography (LC)

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate

-

Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate

-

Flow Rate: 0.4 mL/min

-

Gradient Program:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-30% B

-

3.6-5.0 min: 30% B

-

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Rapamycin: Precursor ion (m/z) 931.5 → Product ion (m/z) 864.5

-

This compound: Precursor ion (m/z) 934.5 → Product ion (m/z) 864.5

-

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for rapamycin quantification.

mTOR Signaling Pathway and Rapamycin Inhibition

Application Notes and Protocols for Rapamycin Analysis Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals